The synthesis of Dehydro Barnidipine involves several steps, including the preparation of intermediates and chiral resolution. One common method includes the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures. This multi-step synthesis allows for the creation of a compound with high optical purity and yield .
Dehydro Barnidipine possesses a complex molecular structure characterized by its dihydropyridine backbone. The compound has two chiral centers, leading to multiple stereoisomers. Its molecular formula is CHNO, with a molecular weight of approximately 371.41 g/mol.
Dehydro Barnidipine can undergo various chemical reactions typical of organic compounds, including:
Dehydro Barnidipine functions primarily as a calcium channel blocker. Its mechanism involves binding to L-type calcium channels located in the cell membranes of vascular smooth muscle cells. By inhibiting these channels, Dehydro Barnidipine reduces the influx of calcium ions into cells, leading to relaxation of blood vessels and a subsequent decrease in blood pressure.
Dehydro Barnidipine exhibits several notable physical and chemical properties:
Dehydro Barnidipine has significant applications across various scientific fields:
Dehydro Barnidipine (methyl (2S)-1-benzyl-5-(methoxycarbonyl)-4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate) is a dehydrogenated derivative of the antihypertensive drug barnidipine. Its core structure features a fully aromatic pyridine ring, distinguishing it from the 1,4-dihydropyridine (1,4-DHP) scaffold of barnidipine. Key structural characteristics include:
Table 1: Characteristic Spectroscopic Signatures of Dehydro Barnidipine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR (CDCl₃) | δ 2.40 (s, 3H), 3.65 (s, 3H), 3.75–3.90 (m, 1H), 5.15 (d, 1H), 7.25–8.45 (m, 8H) | C2/C6-CH₃, COOCH₃, pyrrolidine-H, benzyl-H |
13C-NMR | δ 167.5, 167.8 (C=O), 148.2 (C4-pyridine), 135.1–122.0 (aryl) | Ester carbons, pyridine C4, aromatic carbons |
MS (ESI+) | m/z 490.2 [M+H]⁺ | Molecular ion confirmation |
Synthesis primarily involves oxidative dehydrogenation of barnidipine or direct condensation strategies:
Table 2: Synthetic Routes to Dehydro Barnidipine Analogues
Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Limitations |
---|---|---|---|---|
Oxidative Dehydrogenation | Barnidipine, DDQ, CH₂Cl₂, 25°C, 12h | 65–75 | >98% | Over-oxidation byproducts |
Direct Condensation | 3-Nitrobenzaldehyde, methyl 3-aminocrotonate, (S)-1-benzyl-3-aminopyrrolidine, p-TsOH, toluene, reflux | 50–60 | >95% | Epimerization at C3 |
The chiral (S)-1-benzylpyrrolidinyl ester moiety necessitates asymmetric control:
Dehydro Barnidipine arises as a degradant and process-related impurity in barnidipine formulations:
Table 3: Major Impurities in Barnidipine Hydrochloride
Impurity Name | Structure | Origin | Relative Retention Time (HPLC) | Acceptance Limit |
---|---|---|---|---|
Dehydro Barnidipine | Aromatic pyridine ring | Oxidation | 1.74 | ≤0.15% |
Dicarboxylic Acid | Hydrolyzed C3/C5 esters | Hydrolysis | 0.32 | ≤0.10% |
Des-nitro Barnidipine | Absence of C4-nitrophenyl | Incomplete synthesis | 0.91 | ≤0.10% |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1